2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol
Description
- It is a cyclic compound with a cyclohexane ring and an amino group attached to it.
- The compound’s structure features a hydroxyl group (OH) on the cyclohexane ring, which makes it an alcohol.
- Its systematic name indicates that the amino group is attached to the 3-methylpentan-2-yl position.
2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol: , also known by its systematic name , has the chemical formula .
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-(3-methylpentan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-4-9(2)10(3)13-11-7-5-6-8-12(11)14/h9-14H,4-8H2,1-3H3 |
InChI Key |
JCLVWJRVXOQGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reduction of a corresponding ketone or aldehyde. For example, the reduction of 2-[(3-methylpentan-2-yl)amino]cyclohexanone can yield the desired alcohol.
Reaction Conditions: Reduction reactions typically use reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is often synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactions: 2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May have applications in drug discovery or as a precursor for bioactive compounds.
Medicine: Investigated for potential pharmacological effects.
Industry: Limited information on industrial applications.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific interactions with biological targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature. its unique structure—combining a cyclohexane ring, an amino group, and an alcohol—sets it apart.
Biological Activity
2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol is a cyclic organic compound characterized by a cyclohexane ring, an amino group, and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 199.33 g/mol. The presence of both amino and hydroxyl functional groups suggests potential biological activity through interactions with various biomolecules, making it a candidate for drug discovery and development.
Chemical Structure
The compound features a cyclohexane ring with the following structural characteristics:
- Cyclohexane Ring : Provides a stable framework for interactions.
- Amino Group : Capable of forming hydrogen bonds, influencing biological activity.
- Hydroxyl Group : Enhances solubility and reactivity in biological systems.
Biological Activity Overview
The biological activity of 2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol is still under investigation, but preliminary studies indicate several potential activities:
-
Antimicrobial Properties :
- The compound has shown promise in inhibiting the growth of certain bacteria and fungi, suggesting its potential use in antimicrobial formulations.
-
Enzyme Interaction :
- Due to its functional groups, the compound may interact with specific enzymes, potentially modulating their activity. This interaction could lead to various therapeutic effects, including anti-inflammatory or analgesic properties.
-
Neuroprotective Effects :
- Some studies suggest that compounds with similar structures exhibit neuroprotective properties, which could be explored further for potential applications in neurodegenerative diseases.
Case Studies
A review of recent literature has highlighted several studies focusing on the biological activity of related compounds:
- Study A : Investigated the antimicrobial efficacy of structurally similar compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The study indicated that the presence of both amino and hydroxyl groups was crucial for this activity.
- Study B : Explored the interaction of amino alcohols with neurotransmitter receptors. The findings suggested that such compounds could modulate receptor activity, providing insights into their potential use in treating mood disorders.
The mechanism of action for 2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol is hypothesized to involve:
- Binding to Receptors : The amino group can form hydrogen bonds with receptor sites, influencing signaling pathways.
- Enzyme Modulation : The compound's structure allows it to interact with enzyme active sites, potentially altering their catalytic efficiency.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Enzyme Interaction | Modulates enzyme activity through binding | |
| Neuroprotective | Potential protective effects on neuronal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
